molecular formula C22H27N3O4S B4953673 [4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl](4-phenylpiperazin-1-yl)methanone

[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl](4-phenylpiperazin-1-yl)methanone

Cat. No.: B4953673
M. Wt: 429.5 g/mol
InChI Key: DAWNUFNFXJIWRX-UHFFFAOYSA-N
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Description

4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a methoxy group, a pyrrolidinylsulfonyl group, and a phenylpiperazinyl group, making it a multifaceted molecule with diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the core phenyl ring, followed by the introduction of the methoxy group through methylation. The pyrrolidinylsulfonyl group is then added via sulfonylation, and finally, the phenylpiperazinyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions such as temperature, pressure, and catalyst concentration. The use of automated systems ensures consistent quality and yield, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a methoxy radical.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenylpiperazinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.

Major Products

    Oxidation: Methoxy radicals and corresponding oxidized products.

    Reduction: Sulfides and reduced derivatives.

    Substitution: Various substituted phenylpiperazinyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, 4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylmethanone is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it a valuable tool for studying cellular processes.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its interactions with specific molecular targets suggest it could be developed into a drug candidate for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its unique properties make it suitable for a wide range of applications, from pharmaceuticals to advanced materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylmethanone involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding, while the pyrrolidinylsulfonyl group can engage in electrostatic interactions. The phenylpiperazinyl group can interact with hydrophobic pockets in proteins, influencing their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Piperacillin: A piperazine derivative used as an antibiotic.

    Barium Compounds: Chemically similar to strontium compounds, often used in industrial applications.

Uniqueness

What sets 4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylmethanone apart is its combination of functional groups, which confer unique reactivity and interaction profiles

Properties

IUPAC Name

(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-29-20-10-9-18(17-21(20)30(27,28)25-11-5-6-12-25)22(26)24-15-13-23(14-16-24)19-7-3-2-4-8-19/h2-4,7-10,17H,5-6,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWNUFNFXJIWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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